2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide

Description

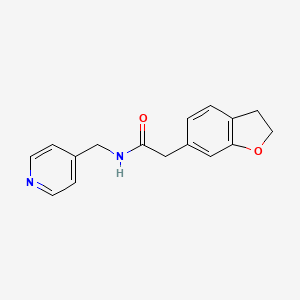

2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide is a synthetic acetamide derivative characterized by a dihydrobenzofuran core linked to a 4-pyridylmethyl group via an acetamide bridge.

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(pyridin-4-ylmethyl)acetamide |

InChI |

InChI=1S/C16H16N2O2/c19-16(18-11-12-3-6-17-7-4-12)10-13-1-2-14-5-8-20-15(14)9-13/h1-4,6-7,9H,5,8,10-11H2,(H,18,19) |

InChI Key |

TXYDQLAXJPYRPU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=CC(=C2)CC(=O)NCC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Attachment of the Pyridylmethyl Group: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced.

Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the pyridylmethyl group, potentially converting it to a more saturated amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

Neuropharmacological Applications

Recent studies suggest that derivatives of benzofuran compounds exhibit notable neuropharmacological properties. The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Mechanism of Action : Compounds similar to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which are critical in the treatment of depression and anxiety disorders .

- Case Study : In a study involving related benzofuran derivatives, researchers found that these compounds could significantly reduce depressive-like behaviors in animal models, suggesting their potential as antidepressants .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against enzymes linked to metabolic disorders and neurodegenerative diseases.

- Enzyme Targets : Research indicates that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and α-glucosidase, enzymes implicated in Alzheimer's disease and Type 2 diabetes mellitus respectively .

- Synthesis and Testing : A recent synthesis of sulfonamide derivatives containing benzofuran moieties demonstrated significant inhibitory activity against AChE, indicating that modifications to the benzofuran structure can enhance enzyme inhibition .

Anticancer Research

The anticancer potential of this compound is another area of active investigation.

- Mechanism of Action : Compounds with similar structures have been designed as molecular hybrids that target cancer cell proliferation pathways. Their ability to induce apoptosis in cancer cells has been documented in various studies .

- Clinical Relevance : In vitro studies have shown that benzofuran derivatives can exhibit cytotoxic effects against multiple cancer cell lines, including those from breast and colon cancers. This positions them as potential candidates for further development into anticancer therapies .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the pyridylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Features of Selected Acetamide Derivatives

Key Observations :

- Rigidity vs.

- Solubility : The pyridylmethyl group may improve aqueous solubility relative to purely aromatic systems (e.g., benzothiazole derivatives in ).

- Electron-Withdrawing Effects : Trifluoromethyl groups in benzothiazole derivatives enhance metabolic stability but reduce solubility compared to the dihydrobenzofuran-pyridyl combination.

Pharmacological and Functional Comparisons

Auxin Agonists and Herbicide Analogs

Compounds such as WH7 and Compound 533 (from ) exhibit auxin-like activity by mimicking plant hormone signaling. In contrast, the target compound’s dihydrobenzofuran core lacks the chlorophenoxy groups critical for auxin receptor binding, suggesting divergent applications (e.g., mammalian enzyme modulation rather than plant biology).

Enzyme Inhibitors

PJ-34 , a PARP inhibitor, shares the acetamide backbone but incorporates a phenanthridinone system for DNA interaction. The target compound’s dihydrobenzofuran may instead favor interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs).

Antimicrobial/Anticancer Derivatives

Benzothiazole-based acetamides show marked activity against pathogens and cancer cells, attributed to the trifluoromethyl group’s electron-withdrawing effects.

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzofuran moiety linked to a pyridine group through an acetamide linkage, which is crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The benzofuran and pyridine components may facilitate interactions with specific biomolecular pathways, potentially affecting:

- Neurotransmitter systems

- Inflammatory pathways

- Cell proliferation mechanisms

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to This compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | A375 (melanoma) | 5.0 | 10 |

| Compound B | PC3 (prostate) | 7.5 | 8 |

| This compound | MCF7 (breast) | TBD | TBD |

Note: TBD = To Be Determined based on ongoing research.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits moderate cytotoxicity in vitro. For example, preliminary data suggest an IC50 value in the range of 5–10 µM against certain tumor cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Compounds with similar structures have been noted for their anti-inflammatory properties. The presence of the pyridine ring may enhance interactions with inflammatory mediators, suggesting that this compound could serve as a lead for developing anti-inflammatory drugs.

Case Studies

- Study on Antitumor Activity : A recent study assessed the antiproliferative effects of various benzofuran derivatives on human cancer cell lines. The results indicated that compounds closely related to This compound showed promising results in inhibiting cell growth and inducing apoptosis .

- Mechanistic Insights : Further mechanistic studies are underway to elucidate how this compound affects key signaling pathways involved in cancer progression and inflammation. Initial findings suggest modulation of the MAPK pathway as a potential mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.